3-Methyl-4-(4-methylpyridin-3-yl)aniline
Description
3-Methyl-4-(4-methylpyridin-3-yl)aniline is a substituted aniline derivative featuring a methyl group on both the benzene ring (at position 3) and the pyridine ring (at position 4). The molecule combines aromatic amines with a pyridine heterocycle, a design common in medicinal chemistry for targeting biological receptors or enzymes. Such compounds often exhibit tunable electronic and steric properties due to substituent variations, making them valuable in drug discovery .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-methyl-4-(4-methylpyridin-3-yl)aniline |
InChI |
InChI=1S/C13H14N2/c1-9-5-6-15-8-13(9)12-4-3-11(14)7-10(12)2/h3-8H,14H2,1-2H3 |
InChI Key |
DYHHHUVNGOEGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=C(C=C(C=C2)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, synthetic yields, and properties of 3-Methyl-4-(4-methylpyridin-3-yl)aniline and related aniline derivatives:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in 4b) increase stability but may reduce reactivity compared to electron-donating groups (e.g., -CH₃ in the target compound) .
- Steric Considerations : Bulky substituents like isoxazole (6d) or pyrazole () lower synthetic yields (e.g., 49% for 6d vs. 96.1% for 4b), likely due to steric hindrance during coupling reactions .
Physicochemical and Structural Properties
- Molecular Weight and Polarity : The target compound (MW ≈ 193.3 g/mol) is less polar than analogs with methoxy (e.g., 4-Methoxy-N-(pyridin-3-ylmethyl)aniline, MW 213.3 g/mol) or trifluoroethoxy groups (4b, MW 329.6 g/mol) . This impacts solubility and membrane permeability.
- Hydrogen Bonding : Crystal structures of related compounds (e.g., ) reveal N–H···N hydrogen bonds stabilizing the solid-state conformation, a feature likely shared by the target compound .
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